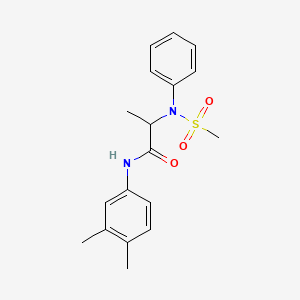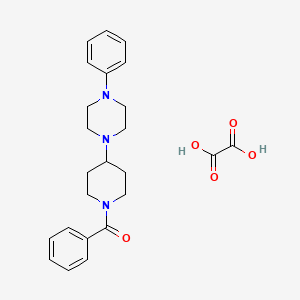![molecular formula C20H20N4O3 B3971585 4,4'-[(2-methoxy-1-naphthyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3971585.png)
4,4'-[(2-methoxy-1-naphthyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)
Vue d'ensemble
Description
4,4'-[(2-methoxy-1-naphthyl)methylene]bis(3-methyl-1H-pyrazol-5-ol) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as MNMP and is a member of the pyrazolone family of compounds. MNMP has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of MNMP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MNMP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation. MNMP has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and cancer progression.
Biochemical and Physiological Effects:
MNMP has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which could be useful in the treatment of various diseases. MNMP has also been shown to inhibit tumor cell growth and induce apoptosis, making it a potential candidate for cancer therapy. Furthermore, MNMP has been shown to have antibacterial, antifungal, and antiviral properties, which could be useful in the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
MNMP has several advantages for use in lab experiments. It is stable and easy to synthesize, making it readily available for use in various experiments. MNMP also has a low toxicity profile, making it safe for use in cell culture and animal experiments. However, MNMP has some limitations, including its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on MNMP. One area of interest is the development of new drugs based on MNMP. MNMP derivatives could be developed to target specific diseases, such as cancer, inflammation, and infections. Another area of interest is the investigation of the mechanism of action of MNMP, which could lead to a better understanding of its potential therapeutic applications. Additionally, the use of MNMP in combination with other drugs could be explored, as it may enhance their therapeutic effects. Overall, MNMP has significant potential for use in various scientific fields, and further research is needed to fully understand its properties and applications.
Applications De Recherche Scientifique
MNMP has been extensively studied for its potential applications in various scientific fields. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. MNMP has also been studied for its potential use in cancer therapy, as it has been shown to inhibit tumor cell growth and induce apoptosis. Furthermore, MNMP has been investigated for its antioxidant and anti-inflammatory properties, which could be useful in the treatment of various diseases.
Propriétés
IUPAC Name |
4-[(2-methoxynaphthalen-1-yl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-10-15(19(25)23-21-10)18(16-11(2)22-24-20(16)26)17-13-7-5-4-6-12(13)8-9-14(17)27-3/h4-9,18H,1-3H3,(H2,21,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVUBCDNUOBUHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=C(NNC2=O)C)C3=C(C=CC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylthio)-N-(4-methoxyphenyl)acetamide](/img/structure/B3971505.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3971516.png)
![3-bromo-5-{[(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B3971518.png)
![4-chloro-N-[2-(2-pyridinylthio)cyclohexyl]benzenesulfonamide](/img/structure/B3971522.png)

![3-{[(2R)-2-(methoxymethyl)pyrrolidin-1-yl]methyl}-N-(5-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3971536.png)
![1-(2,2-dimethyl-1-phenylcyclopropyl)-N-methyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B3971543.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B3971551.png)
![2-chloro-4-[(dimethylamino)methyl]phenyl dimethylcarbamate hydrochloride](/img/structure/B3971553.png)

![1-[1-(3,5-dimethoxybenzoyl)-4-piperidinyl]azepane oxalate](/img/structure/B3971571.png)
![2-{4-[1-(2-ethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3971577.png)

![3-{[3-(4-ethoxyphenyl)-3-oxopropyl]amino}-3-phenylpropanoic acid](/img/structure/B3971602.png)